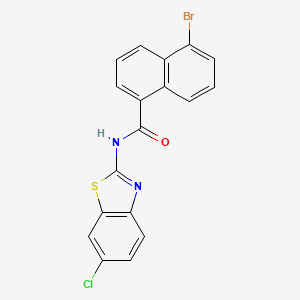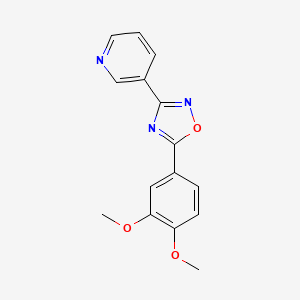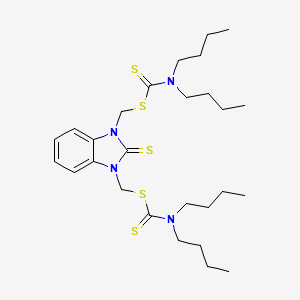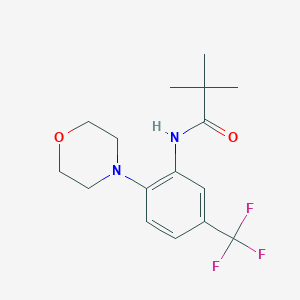![molecular formula C16H13N3O3S B15149456 2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- CAS No. 89373-80-8](/img/structure/B15149456.png)
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- is a complex organic compound with the molecular formula C16H13N3O3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- typically involves the reaction of 4-nitroaniline with thioacetic acid, followed by the addition of 3-phenyl-2-propenoic acid. The reaction conditions often require the use of a catalyst, such as hydrochloric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The thioxomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide, N-[[(4-aminophenyl)amino]thioxomethyl]-3-phenyl-, (E)-: Similar structure but with an amino group instead of a nitro group.
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-methyl-, (E)-: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and thioxomethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
89373-80-8 |
|---|---|
Fórmula molecular |
C16H13N3O3S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[(4-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O3S/c20-15(11-6-12-4-2-1-3-5-12)18-16(23)17-13-7-9-14(10-8-13)19(21)22/h1-11H,(H2,17,18,20,23) |
Clave InChI |
ROKINCLEYSSORV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)


![2-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15149398.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B15149402.png)



![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B15149423.png)

![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
![4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B15149443.png)
![3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
![4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B15149448.png)
